1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H9Cl2IO |
|---|---|
Molecular Weight |
342.98 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5H2,1H3 |
InChI Key |
WOOLWCFQNXEOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by iodination. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine. The reaction mixture is usually stirred at room temperature for several hours before being diluted with water and extracted with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce ketones or alcohols.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The iodine and chloromethyl groups in the target compound enhance electrophilicity compared to methoxy-substituted analogs (e.g., ). This may increase reactivity in nucleophilic aromatic substitution.
- Fluorine substituents (e.g., 2,4-difluorophenyl analog ) offer similar electronic effects but lower steric bulk than iodine.
Backbone Flexibility :
- α,β-unsaturated ketones (e.g., compound 4 in ) exhibit conjugation between the carbonyl and aromatic rings, enabling Michael addition reactions. The target compound lacks this feature, limiting its use in certain cyclization reactions.
Applications :
- Iodophenyl derivatives (e.g., ) are prioritized in cancer drug development due to iodine’s role in enhancing binding affinity or enabling radioimaging.
- Hydrazinylidene derivatives (e.g., ) serve as intermediates for nitrogen-containing heterocycles, unlike the target compound.
Spectral and Crystallographic Comparisons
Table 2: Spectral Data for Selected Compounds
Key Observations:
- C=O Stretch : The α,β-unsaturated ketone shows a lower C=O IR frequency (1647 cm⁻¹) compared to saturated ketones (~1700 cm⁻¹), indicating conjugation effects.
- Crystallography : Iodine’s heavy-atom effect (absent in the target compound’s analogs) is critical for resolving electron density in X-ray studies .
Biological Activity
1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its complex structure, characterized by multiple halogen substituents on an aromatic ring, allows it to interact with various biological targets, making it a valuable candidate for medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.99 g/mol. The structural features include:
- A propan-2-one backbone.
- A chloromethyl group.
- An iodophenyl group.
This unique composition enhances its reactivity and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The halogenated structure contributes to its ability to disrupt microbial cell membranes and inhibit growth. Studies have shown effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
In addition to its antimicrobial effects, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Reactive oxygen species (ROS) generation : Leading to oxidative stress and cell death.
The biological activity of this compound is closely linked to its ability to interact with specific enzymes and receptors within cells. The presence of halogen atoms enhances its binding affinity to target sites, which may include:
- Enzymatic inhibition : Blocking essential enzymatic pathways in microbes or cancer cells.
- Receptor modulation : Affecting signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action of this compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Halogenation Reactions : Introducing chlorine and iodine substituents onto the aromatic ring.
- Alkylation Reactions : Attaching the chloromethyl group to the phenyl ring.
These synthetic routes emphasize the compound's accessibility for research and industrial applications.
Q & A
Basic Research Question
- IR Spectroscopy : Identify characteristic peaks for C=O (1640–1680 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-I (500–600 cm⁻¹). Discrepancies in peak positions may indicate steric hindrance or electronic effects from substituents .
- ¹H NMR : Expect signals for aromatic protons (δ 7.0–8.0 ppm, split due to iodine's inductive effect), chloromethyl protons (δ 4.5–5.0 ppm), and the ketone-adjacent methyl group (δ 2.1–2.5 ppm). Compare with analogs like (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-prop-2-en-1-one, where coupling constants (J = 15–16 Hz) confirm trans-configuration .
- ¹³C NMR : The carbonyl carbon typically appears at δ 190–210 ppm, while iodinated carbons show deshielding (δ 90–110 ppm) .
What strategies are effective in resolving contradictions between experimental and computational crystallographic data for halogenated propanones?
Advanced Research Question
Discrepancies often arise from disordered halogen atoms or twinning. Methodological approaches include:
Data Collection : Use high-resolution synchrotron X-ray sources to improve signal-to-noise ratios.
Refinement Tools : Apply SHELXL for iterative refinement, adjusting occupancy factors for disordered Cl/I atoms. Hydrogen bonding patterns (e.g., N–H⋯O interactions) should align with Etter's rules for crystal packing .
Validation Software : Check for consistency using PLATON or Mercury’s symmetry analysis. For example, in 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, planar deviations <0.15 Å were resolved by refining anisotropic displacement parameters .
How can regioselective functionalization be achieved at the chloromethyl versus iodo-substituted positions in this compound?
Advanced Research Question
Regioselectivity is influenced by steric bulk and electronic effects:
- Chloromethyl Group : Prioritize nucleophilic substitution (e.g., SN2 with NaN₃) due to its sp³ hybridization and lower steric hindrance.
- Iodo Substituent : Leverage transition-metal catalysis (e.g., Ullmann coupling) for aryl-iodide reactivity.
Case Study : In Friedel-Crafts acylations, steric bulk near the iodo group can direct electrophiles to the chloromethyl site. For example, AlCl₃ catalysis selectively activates less-hindered positions in polyhalogenated aromatics .
What methodological approaches are used to analyze hydrogen-bonding networks in the crystal lattice of this compound?
Advanced Research Question
Graph Set Analysis : Classify hydrogen bonds (e.g., D–H⋯A motifs) using Etter’s formalism. For instance, chains or rings formed via N–H⋯O bonds (as in hydrazonyl derivatives) indicate directional packing .
Thermal Ellipsoids : Refine anisotropic displacement parameters to assess bond rigidity. In 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one, planar molecular arrangements correlate with low R factors (<0.04) .
DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G* optimized geometries to identify lattice strain .
How can kinetic studies elucidate reaction mechanisms involving this compound as an intermediate?
Advanced Research Question
- Quench-Flow NMR : Monitor intermediates in real-time during halogenation or coupling reactions.
- Isotopic Labeling : Use ¹⁸O-labeled ketones to track nucleophilic attack pathways.
- Activation Parameters : Calculate ΔG‡ via Eyring plots from temperature-dependent rate constants. For example, in hydrazone formation, rate-determining steps often involve proton transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
